N'-{(E)-[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylidene}acetohydrazide
Description
N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE is a synthetic organic compound that features a pyrrole ring substituted with an iodophenyl group and an aceto-hydrazide moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C13H12IN3O |
|---|---|
Molecular Weight |
353.16 g/mol |
IUPAC Name |
N-[(E)-[1-(4-iodophenyl)pyrrol-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C13H12IN3O/c1-10(18)16-15-9-13-3-2-8-17(13)12-6-4-11(14)5-7-12/h2-9H,1H3,(H,16,18)/b15-9+ |
InChI Key |
DQGCJDVGAYCEIM-OQLLNIDSSA-N |
Isomeric SMILES |
CC(=O)N/N=C/C1=CC=CN1C2=CC=C(C=C2)I |
Canonical SMILES |
CC(=O)NN=CC1=CC=CN1C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable catalyst.
Formation of the Acetohydrazide Moiety: The acetohydrazide group can be formed by reacting acetic acid hydrazide with an aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the hydrazide moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetohydrazide moiety.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyrrole-2,5-dione derivative, while reduction could produce a hydrazine derivative.
Scientific Research Applications
N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-{(E)-1-[1-(4-BROMOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE
- N’~1~-{(E)-1-[1-(4-CHLOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE
Uniqueness
The presence of the iodophenyl group in N’~1~-{(E)-1-[1-(4-IODOPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}ACETOHYDRAZIDE may confer unique properties, such as increased molecular weight and potential for specific interactions with iodine-sensitive biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
